molecular formula C13H13ClN2O2 B1437714 2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS No. 82019-55-4

2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Cat. No. B1437714
CAS RN: 82019-55-4
M. Wt: 264.71 g/mol
InChI Key: AWQUQJJDDDJRMJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, or 2-CEPMO, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrimidinone class of compounds, which are known for their ability to interact with a variety of biological molecules.

Scientific Research Applications

Prototropic Tautomerism and Hydration Effects

Research has shown that derivatives similar to the chemical , such as 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, form equilibrium mixtures of tautomers upon hydration. These studies reveal the impact of medium polarity on the equilibrium of tautomeric forms, which is crucial for understanding the chemical's behavior in different environments (Erkin & Krutikov, 2005).

Synthesis and Process Chemistry

The synthesis processes for pyrimidine derivatives, including methods for creating 4,6-dihydroxy-2-methylpyrimidine, have been extensively studied. These processes are vital for producing precursors used in pharmaceutical and explosive industries, demonstrating the chemical's role in the synthesis of high-value products (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Pharmaceutical Applications

The compound and its derivatives have been investigated for potential pharmaceutical applications. For instance, a series of pyrimidine derivatives were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2, as well as their inhibition of the kinesin Eg5 enzyme, which is significant for developing new therapeutic agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

Antioxidant and Antitumor Activities

Some nitrogen heterocycles synthesized from pyrimidine derivatives have been evaluated for their antioxidant and antitumor activities. These studies contribute to the understanding of the compound's potential in developing new anticancer and antioxidant agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Chemical Stability and Reactivity

Research on similar pyrimidine derivatives has provided insights into their chemical stability and reactivity, essential for designing effective synthesis processes and understanding the compound's behavior under various conditions. This includes the study of regioselectivity in methylation and the effects of different media on chemical reactions involving pyrimidine derivatives (Erkin & Krutikov, 2006).

properties

IUPAC Name

2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8-11(6-7-17)13(18)16-12(15-8)9-2-4-10(14)5-3-9/h2-5,17H,6-7H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQUQJJDDDJRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 4
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 5
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 6
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

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